1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes a fluorophenylsulfonyl group, a piperidine ring, and a benzo[d]thiazol-2-yl moiety
Mechanism of Action
Target of Action
The primary target of the compound 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is the enzyme Aldehyde Dehydrogenase (ALDH3A1) in humans . This enzyme plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key step in the metabolism of many endogenous and exogenous substances .
Mode of Action
The compound this compound acts as a selective inhibitor of ALDH3A1 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes .
Biochemical Pathways
The inhibition of ALDH3A1 by this compound affects the aldehyde metabolism pathway . This can lead to an accumulation of aldehydes in the body, which can have various downstream effects depending on the specific aldehydes involved .
Result of Action
The molecular and cellular effects of the action of this compound are largely dependent on the specific aldehydes that accumulate as a result of ALDH3A1 inhibition . These effects can range from changes in cellular signaling pathways to potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to and inhibit ALDH3A1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. This group can be synthesized through the reaction of 4-fluorobenzene with sulfur trioxide, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed using standard methods of amine synthesis, and the benzo[d]thiazol-2-yl moiety is introduced through a cyclization reaction involving thiazole derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieving the desired product. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: The compound may have pharmacological properties that make it useful in drug development.
Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
1-((3-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
1-((4-fluorophenyl)sulfonyl)-N-(5-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide
These compounds differ in the position of the fluorine atom on the phenyl ring or the position of the methyl group on the benzo[d]thiazol-2-yl moiety. The uniqueness of 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide lies in its specific structural features, which may confer distinct biological or chemical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-2-7-17-18(12-13)28-20(22-17)23-19(25)14-8-10-24(11-9-14)29(26,27)16-5-3-15(21)4-6-16/h2-7,12,14H,8-11H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNRMAGWSNKYBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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